molecular formula C17H10Cl2O4 B2761289 (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 848744-95-6

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No. B2761289
M. Wt: 349.16
InChI Key: NPCMKQMIUHMXEM-PXNMLYILSA-N
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Description

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, commonly known as DCB, is a synthetic compound that has garnered attention for its potential applications in scientific research. DCB is a derivative of benzofuran, a heterocyclic compound that has been extensively studied for its biological activities.

Scientific Research Applications

Stability and Degradation

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, through its related compound Guanabenz, has been shown to decompose into its Z-isomer alongside other products such as 2,6-dichlorobenzaldehyde. A stability-indicating assay using UV spectroscopy for the intact drug in the presence of its decomposition products highlights the importance of understanding the compound's stability for its applications in scientific research (Shearer & Deangelis, 1979).

Synthesis and Structural Insights

Research into related chemical structures, such as the synthesis of a new mononuclear Zn(II) complex involving Schiff base-type ligands, provides insights into the potential for creating novel compounds with (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate. Such studies are crucial for exploring its applications in coordination chemistry and material science (Chai et al., 2016).

Chemical Reactivity and Applications

The synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates via intramolecular carboalkoxylation demonstrates the reactivity of compounds with similar structural motifs to (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate. Such reactivity is essential for developing new synthetic methods and applications in organic synthesis (Nakamura et al., 2008).

Potential for Catalysis and Organic Transformations

Studies on N-heterocyclic carbenes demonstrate the potential of compounds structurally related to (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate for use as catalysts in organic transformations, such as transesterification and acylation reactions. This opens pathways for its application in catalysis and the development of new synthetic methodologies (Grasa, Kissling, & Nolan, 2002).

Environmental and Green Chemistry

Research on environmentally benign oxidation systems using recyclable reagents highlights the potential for compounds like (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate to contribute to the development of green chemistry solutions. These studies suggest avenues for its use in sustainable chemical processes (Li & Zhang, 2009).

properties

IUPAC Name

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O4/c1-9(20)22-10-5-6-11-15(7-10)23-16(17(11)21)8-12-13(18)3-2-4-14(12)19/h2-8H,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMKQMIUHMXEM-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

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